Axl-IN-11

Description

Structure

3D Structure

Properties

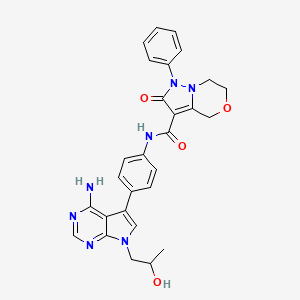

Molecular Formula |

C28H27N7O4 |

|---|---|

Molecular Weight |

525.6 g/mol |

IUPAC Name |

N-[4-[4-amino-7-(2-hydroxypropyl)pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]-2-oxo-1-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxamide |

InChI |

InChI=1S/C28H27N7O4/c1-17(36)13-33-14-21(23-25(29)30-16-31-26(23)33)18-7-9-19(10-8-18)32-27(37)24-22-15-39-12-11-34(22)35(28(24)38)20-5-3-2-4-6-20/h2-10,14,16-17,36H,11-13,15H2,1H3,(H,32,37)(H2,29,30,31) |

InChI Key |

IUZRCZORHOICEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)NC(=O)C4=C5COCCN5N(C4=O)C6=CC=CC=C6)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of AXL Inhibition: A Technical Guide for Researchers

Disclaimer: Specific preclinical data for the compound designated "Axl-IN-11" is not publicly available in widespread scientific literature or accessible patent databases. This guide will, therefore, provide a comprehensive overview of the mechanism of action of AXL receptor tyrosine kinase inhibitors, using the well-characterized inhibitor Bemcentinib (R428) and other examples to illustrate the core principles, experimental validation, and therapeutic rationale. This information is intended for researchers, scientists, and drug development professionals.

Introduction to AXL as a Therapeutic Target

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a critical mediator in cancer progression, metastasis, and therapeutic resistance.[1] Ligand-dependent activation of AXL by its primary ligand, Gas6 (Growth arrest-specific 6), or ligand-independent mechanisms, such as heterodimerization with other receptor tyrosine kinases (RTKs) like EGFR, leads to the initiation of a cascade of downstream signaling events.[2] These pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, are fundamental in promoting cell survival, proliferation, migration, and invasion.[2][3] Furthermore, AXL signaling contributes to an immunosuppressive tumor microenvironment, further hampering anti-cancer therapies.[1] The overexpression of AXL is correlated with poor prognosis in numerous malignancies, making it a compelling target for therapeutic intervention.[1]

Mechanism of Action of AXL Inhibitors

Small molecule inhibitors of AXL, such as Bemcentinib, are typically ATP-competitive inhibitors that bind to the kinase domain of the AXL receptor. This binding event prevents the autophosphorylation of the receptor, which is the critical initial step in the activation of its downstream signaling cascades. By blocking the kinase activity of AXL, these inhibitors effectively abrogate the pro-tumorigenic signals mediated by this receptor.

The inhibition of AXL phosphorylation leads to a number of downstream cellular effects:

-

Inhibition of Proliferation and Survival: By blocking the PI3K/AKT and MAPK/ERK pathways, AXL inhibitors can halt the cell cycle and induce apoptosis in cancer cells that are dependent on AXL signaling for their growth and survival.[3]

-

Reduction of Cell Migration and Invasion: AXL signaling is known to promote epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasion.[1] AXL inhibitors can reverse this phenotype, leading to a decrease in metastatic potential.

-

Modulation of the Tumor Microenvironment: AXL inhibition can reprogram the tumor microenvironment from an immunosuppressive to an immune-active state. This can involve the reduction of immunosuppressive cytokines and the enhancement of anti-tumor immune responses.

-

Overcoming Drug Resistance: AXL is a known driver of acquired resistance to various cancer therapies, including chemotherapy and targeted agents. AXL inhibitors, often used in combination therapies, can re-sensitize resistant tumors to these treatments.[1]

Quantitative Data for Representative AXL Inhibitors

The following table summarizes key quantitative data for several well-characterized AXL inhibitors. This data is essential for comparing the potency and selectivity of these compounds.

| Compound Name | Target(s) | IC50 (nM) | Assay Type | Reference(s) |

| Bemcentinib (R428) | AXL | 14 | Cell-free kinase assay | [4][5][6][7] |

| MER | >700 | Cellular assay | [4] | |

| TYRO3 | >1400 | Cellular assay | [4] | |

| Dubermatinib (TP-0903) | AXL | 27 | Not Specified | [6] |

| ONO-7475 | AXL, MER | Not Specified | Not Specified | [1] |

| Sitravatinib (MGCD516) | Multiple RTKs including AXL | Not Specified | Not Specified | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of AXL inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified AXL protein.

Protocol:

-

Reagents and Materials: Recombinant human AXL kinase domain, ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. The AXL kinase is incubated with varying concentrations of the inhibitor in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of ATP and the peptide substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Cellular Phospho-AXL Assay (Western Blot)

Objective: To assess the ability of an inhibitor to block AXL autophosphorylation in a cellular context.

Protocol:

-

Cell Culture: A cancer cell line with high endogenous AXL expression is cultured to sub-confluency.

-

Treatment: Cells are treated with varying concentrations of the AXL inhibitor for a specified duration.

-

Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

Western Blotting: a. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. b. The membrane is probed with a primary antibody specific for phosphorylated AXL (p-AXL). c. A secondary antibody conjugated to a detection enzyme is then used. d. The signal is visualized, and the bands corresponding to p-AXL are quantified. e. The membrane is stripped and re-probed with an antibody for total AXL to normalize for protein loading.

-

Data Analysis: The intensity of the p-AXL band is normalized to the total AXL band for each treatment condition.

Cell Viability Assay

Objective: To determine the effect of AXL inhibition on the proliferation and viability of cancer cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the AXL inhibitor.

-

Incubation: The plates are incubated for a period of 48-72 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: The GI50 or IC50 value, the concentration of the inhibitor that causes 50% growth inhibition or cell death, is calculated from the dose-response curve.

Visualizing the Mechanism of Action

AXL Signaling Pathway and Inhibition

Caption: AXL Signaling Pathway and its inhibition by a small molecule inhibitor.

Experimental Workflow for AXL Inhibitor Characterization

Caption: A typical experimental workflow for the preclinical characterization of an AXL inhibitor.

Conclusion

The inhibition of the AXL receptor tyrosine kinase represents a promising therapeutic strategy for a variety of cancers. Small molecule inhibitors that target the kinase activity of AXL can effectively block its pro-tumorigenic signaling, leading to reduced cancer cell proliferation, survival, and metastasis. The preclinical evaluation of these inhibitors involves a multi-faceted approach, including biochemical and cellular assays to confirm target engagement and functional effects, followed by in vivo studies to assess anti-tumor efficacy. While specific data on "this compound" remains limited, the principles and methodologies outlined in this guide provide a robust framework for understanding and evaluating the mechanism of action of any AXL inhibitor.

References

- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bemcentinib (R428, BGB324) | Axl inhibitor | Probechem Biochemicals [probechem.com]

- 6. abmole.com [abmole.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]

A Technical Guide to AXL Inhibition in Cancer Cells: Function and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of public data on Axl-IN-11, this document focuses on the well-characterized and clinically evaluated AXL inhibitor, Bemcentinib (R428) , as a representative compound to illustrate the function and mechanism of AXL inhibition in cancer cells.

Introduction to AXL as a Therapeutic Target in Oncology

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, is a critical mediator of cancer progression and therapeutic resistance.[1] Upon binding its ligand, growth arrest-specific protein 6 (GAS6), AXL activates downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which are integral to cell proliferation, survival, migration, and invasion.[1][2] Overexpression of AXL is observed in a multitude of malignancies, including non-small cell lung cancer (NSCLC), breast cancer, acute myeloid leukemia (AML), and glioblastoma, and is frequently associated with a poor prognosis.[3][4] Furthermore, AXL signaling contributes to the development of resistance to various cancer therapies, such as chemotherapy, targeted therapies, and immunotherapy, and fosters an immunosuppressive tumor microenvironment.[4][5] These multifaceted roles establish AXL as a compelling target for anticancer drug development.

Bemcentinib (R428): A Selective AXL Inhibitor

Bemcentinib (also known as R428) is a potent and selective, orally bioavailable small molecule inhibitor of AXL kinase.[6] It has been extensively investigated in preclinical models and is undergoing clinical evaluation in various cancer types.[1]

Mechanism of Action

Bemcentinib exerts its anti-cancer effects by directly binding to the ATP-binding pocket of the AXL kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades.[6] This blockade of AXL signaling leads to a variety of anti-tumor activities.

Quantitative Analysis of Bemcentinib Activity

The inhibitory potency of Bemcentinib has been quantified in various assays and cancer cell lines.

| Assay Type | Cell Line/Target | IC50 Value | Reference |

| Cell-free Kinase Assay | Recombinant AXL | 14 nM | [6] |

| Cell Viability | MV4-11 (AML) | Dose-dependent cytotoxicity | [7] |

| Cell Viability | MOLM-13 (AML) | Dose-dependent cytotoxicity | [8] |

| Cell Viability | THP-1 (AML) | Dose-dependent cytotoxicity | [7] |

| Cell Viability | U937 (AML) | Dose-dependent cytotoxicity | [7] |

| Cell Viability | MDA-MB-231 (Breast Cancer) | Synergistic effect with auranofin | [6] |

| Cell Viability | MCF-7 (Breast Cancer) | Synergistic effect with auranofin | [6] |

Signaling Pathways Modulated by AXL Inhibition

Inhibition of AXL by Bemcentinib disrupts key signaling pathways that are crucial for cancer cell survival and proliferation.

Key Functions of AXL Inhibition in Cancer Cells

Inhibition of Cell Proliferation and Survival

AXL signaling promotes cancer cell proliferation and survival through the activation of the PI3K/AKT/mTOR and MAPK pathways.[2] Inhibition of AXL with agents like Bemcentinib has been shown to decrease cell viability and induce apoptosis in various cancer cell lines, including those of breast cancer and AML.[6][7] Studies have demonstrated that AXL inhibition can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as XIAP.[6]

Suppression of Invasion and Metastasis

A key role of AXL in cancer progression is its ability to promote epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility and invasion.[4] AXL activation is associated with the upregulation of mesenchymal markers and the downregulation of epithelial markers.[9] By inhibiting AXL, Bemcentinib can reverse EMT, thereby reducing the invasive and metastatic potential of cancer cells.[6]

Overcoming Drug Resistance

AXL overexpression is a known mechanism of acquired resistance to various targeted therapies, including EGFR inhibitors in NSCLC.[2] AXL can mediate resistance through the activation of bypass signaling pathways. Co-treatment with an AXL inhibitor like Bemcentinib can re-sensitize resistant cancer cells to these therapies.[10]

Modulation of the Tumor Immune Microenvironment

AXL is expressed on various immune cells within the tumor microenvironment and plays a role in suppressing anti-tumor immunity.[4] AXL signaling can promote an immunosuppressive M2 macrophage phenotype and inhibit the function of dendritic cells.[4] Inhibition of AXL can reprogram the tumor microenvironment to be more immune-permissive, potentially enhancing the efficacy of immunotherapies.[11]

Detailed Experimental Protocols

The following are representative protocols for key in vitro experiments used to characterize the function of AXL inhibitors like Bemcentinib.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Bemcentinib (or other AXL inhibitors) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of signaling molecules.

-

Cell Lysis: Treat cancer cells with Bemcentinib for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AXL, phospho-AXL, total AKT, phospho-AKT, and other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Transwell Invasion Assay

This assay assesses the invasive potential of cancer cells.

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.

-

Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium.

-

Treatment: Add Bemcentinib to both the upper and lower chambers at desired concentrations.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for 16-24 hours at 37°C.

-

Cell Removal: Remove non-invading cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of invaded cells in several random fields under a microscope.

Conclusion and Future Directions

AXL inhibition, exemplified by the activity of Bemcentinib, represents a promising therapeutic strategy for a wide range of cancers. By targeting key pathways involved in proliferation, survival, metastasis, and drug resistance, AXL inhibitors have the potential to improve patient outcomes, both as monotherapies and in combination with other anti-cancer agents. Further research is warranted to identify predictive biomarkers for patient selection and to optimize combination therapy strategies to maximize the clinical benefit of AXL inhibition. The development of novel AXL-targeting agents, including antibody-drug conjugates and PROTACs, continues to be an active area of investigation.

References

- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic Induction of Apoptosis by the Combination of an Axl Inhibitor and Auranofin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onclive.com [onclive.com]

- 11. aacrjournals.org [aacrjournals.org]

The Role of AXL in the Tumor Microenvironment: A Technical Guide for Researchers

Introduction

The AXL receptor tyrosine kinase, a member of the TYRO3, AXL, and MERTK (TAM) family, has emerged as a critical player in cancer progression and therapeutic resistance.[1][2] Initially identified as an oncogene in chronic myelogenous leukemia, its overexpression is now linked to poor prognosis in a wide array of solid and hematological malignancies.[3][4] AXL and its primary ligand, Growth Arrest-Specific 6 (Gas6), are frequently expressed by both cancer cells and various components of the tumor microenvironment (TME), including immune cells, fibroblasts, and endothelial cells.[5] This widespread expression facilitates a complex network of interactions that collectively drive tumor growth, metastasis, and immune evasion. This technical guide provides an in-depth exploration of the multifaceted roles of AXL within the TME, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in this field.

Core Functions of AXL Signaling in Cancer

Activation of AXL by its ligand Gas6 initiates the dimerization and autophosphorylation of the receptor, triggering a cascade of downstream signaling pathways.[6] These pathways, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, JAK/STAT, and NF-κB pathways, are central to many of the hallmark capabilities of cancer.[3][7] The multifaceted roles of AXL signaling in cancer progression are summarized below:

-

Proliferation and Survival: AXL signaling promotes cell cycle progression and inhibits apoptosis, thereby sustaining tumor growth.[1][3]

-

Invasion and Metastasis: AXL is a key driver of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties essential for metastasis.[4][8] It regulates the expression of EMT-associated transcription factors such as Snail, Slug, and Twist.[3]

-

Angiogenesis: AXL signaling in both tumor and endothelial cells contributes to the formation of new blood vessels, which are crucial for supplying nutrients to growing tumors.[9][10] Inhibition of AXL has been shown to decrease the secretion of pro-angiogenic factors from tumor cells.[9]

-

Therapy Resistance: Overexpression of AXL is a well-documented mechanism of resistance to a variety of cancer therapies, including chemotherapy, targeted therapies (e.g., EGFR inhibitors), and immunotherapy.[11][12]

-

Immune Evasion: AXL signaling creates an immunosuppressive TME by modulating the function of various immune cells, thereby helping cancer cells evade immune surveillance.[2][13]

AXL's Orchestration of the Tumor Microenvironment

AXL's influence extends beyond the cancer cell itself, profoundly shaping the composition and function of the surrounding TME. It mediates complex crosstalk between cancer cells and stromal cells, fostering a protumorigenic and immunosuppressive milieu.

Interaction with Tumor-Associated Macrophages (TAMs)

TAMs are a major component of the TME and can exhibit both pro- and anti-tumoral functions. AXL signaling plays a crucial role in polarizing macrophages towards an immunosuppressive M2-like phenotype.[14]

-

M2 Polarization: AXL activation in macrophages promotes their differentiation into TAMs that secrete immunosuppressive cytokines like IL-10.[14]

-

Immune Suppression: AXL-expressing TAMs can suppress T-cell activity and promote the recruitment of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[15]

-

Promotion of Metastasis: TAMs, through Gas6/Axl signaling, can enhance the invasive and migratory capabilities of cancer cells.[16]

Role in Cancer-Associated Fibroblasts (CAFs)

CAFs are another key stromal cell type that contributes to tumor progression. AXL is often highly expressed in CAFs within the TME.[17]

-

Secretion of Pro-Tumorigenic Factors: CAFs can secrete Gas6, which then acts in a paracrine manner to activate AXL on cancer cells, promoting their migration and invasion, particularly during chemotherapy.[18]

-

Metastasis and Immune Suppression: AXL-positive CAFs have been shown to enhance the metastatic potential of cancer cells and suppress the activity of immune cells within the TME.[17]

Impact on Angiogenesis

AXL is expressed on endothelial cells and directly participates in the formation of new blood vessels.[9]

-

Endothelial Cell Function: AXL signaling is required for endothelial cell migration, proliferation, and tube formation, which are all critical steps in angiogenesis.[19]

-

Crosstalk with VEGF: AXL signaling can be transactivated by VEGF receptor 2 (VEGFR-2), a key driver of angiogenesis, indicating a cooperative role in promoting tumor vascularization.[9]

Modulation of Anti-Tumor Immunity

AXL signaling creates a formidable barrier to effective anti-tumor immunity through several mechanisms.[13]

-

Inhibition of Natural Killer (NK) Cells: AXL signaling can suppress the activity of NK cells, which are critical for eliminating cancer cells.[2]

-

Decreased Antigen Presentation: Activation of the AXL pathway in cancer cells can lead to reduced expression of MHC class I molecules, making them less visible to cytotoxic T cells.[2]

-

Upregulation of Immune Checkpoints: AXL signaling can increase the expression of PD-L1 on both cancer cells and dendritic cells, contributing to T-cell exhaustion and immune escape.[11][20]

Data Presentation

Quantitative data on AXL expression across various cancer types and the efficacy of AXL inhibitors in preclinical models are summarized in the tables below for easy comparison.

Table 1: AXL Expression in Human Cancers and Correlation with Prognosis

| Cancer Type | AXL Expression Frequency | Correlation with Poor Prognosis/Metastasis | Reference(s) |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | ~33.0% to 93.2% | Associated with poorer clinical outcomes and lymph node metastasis. | [4] |

| Breast Cancer | 56.67% (high expression) | Associated with malignancy and poor tumor differentiation. | [11] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | 76% | Associated with aggressive tumor nature and higher frequency of distant metastases. | [3] |

| Glioblastoma Multiforme | High Expression | Correlates with poor survival. | [9] |

| Renal Cell Carcinoma (RCC) | High Expression | Correlates with poor survival. | [9] |

| Ovarian Adenocarcinoma | High Expression | Correlates with poor survival. | [9] |

| Hepatocellular Carcinoma (HCC) | High Expression | Correlates with poor survival. |[9] |

Table 2: Preclinical Efficacy of AXL Inhibitors

| AXL Inhibitor | Cancer Model | Key Findings | Reference(s) |

|---|---|---|---|

| ONO-7475 (AXL/MER inhibitor) | AXL-overexpressing EGFR-mutated NSCLC xenograft models | Combination with osimertinib significantly reduced tumor size and suppressed tumor growth compared to osimertinib alone. | [12] |

| YW327.6S2 (monoclonal antibody) | NSCLC and breast cancer xenograft models | Decreased tumor size and increased the efficacy of anti-VEGF treatment. Enhanced the anti-tumor activity of erlotinib and chemotherapy. | [12] |

| TP0903 | Mesenchymal cancer cell lines | Combination with PARP inhibitor (olaparib) led to a ≥80% decrease in colony formation. | [21] |

| Novel Arcus Biosciences Inhibitor | PC-9 xenograft model | Significant antitumor activity in combination with osimertinib. IC50 values for human and murine AXL were 2.8 and 0.95 nM, respectively. | [22] |

| shRNA-mediated knockdown | Bile duct cancer cells | Significantly decreased tumor cell growth, invasion, and migration. |[23] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of AXL's role in the TME are provided below.

Immunohistochemistry (IHC) for AXL Detection in Tumor Tissues

This protocol is adapted from methodologies used for detecting AXL in formalin-fixed, paraffin-embedded (FFPE) tissues.[1][3]

Materials:

-

FFPE tissue sections (4-5 µm) on poly-L-lysine coated slides

-

Xylene and graded ethanol series (100%, 95%, 70%) for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., 10 mM citrate buffer, pH 6.0)

-

Endogenous peroxidase blocking solution (e.g., 3% H₂O₂ in methanol)

-

Protein blocking solution (e.g., serum-free protein block)

-

Primary antibody: anti-AXL antibody (e.g., goat polyclonal, R&D Systems, #AF154)

-

Secondary antibody: Biotinylated Link Universal

-

Streptavidin-HRP

-

DAB (3,3'-diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Bake slides at 60°C for 30-60 minutes.

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Staining:

-

Quench endogenous peroxidase activity by incubating slides in 3% H₂O₂ in methanol for 15-30 minutes.[3][24]

-

Rinse with PBS.

-

Apply protein blocking solution for 20-30 minutes to reduce non-specific binding.

-

Incubate with primary anti-AXL antibody (e.g., diluted 1:40) overnight at 4°C or for 30-60 minutes at room temperature.[1]

-

Rinse with PBS.

-

Incubate with biotinylated secondary antibody for 25-30 minutes.

-

Rinse with PBS.

-

Incubate with Streptavidin-HRP for 25-30 minutes.

-

Rinse with PBS.

-

-

Detection and Counterstaining:

-

Apply DAB substrate solution and incubate for 5-10 minutes, or until desired stain intensity develops.

-

Rinse with distilled water.

-

Counterstain with hematoxylin for 1-5 minutes.

-

"Blue" the slides in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate slides through a graded ethanol series and xylene.

-

Mount with a permanent mounting medium.

-

In Vitro Cell Invasion Assay (Boyden Chamber)

This protocol describes how to assess the invasive potential of cancer cells following AXL inhibition.[16][18]

Materials:

-

Transwell inserts (e.g., 8.0 µm pore size)

-

Matrigel or other basement membrane matrix

-

Serum-free cell culture medium

-

Chemoattractant medium (e.g., medium with 10% FBS)

-

Cancer cell line of interest

-

AXL inhibitor or control (e.g., DMSO)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet or Diff-Quik™ stain)

Procedure:

-

Preparation of Inserts:

-

Thaw Matrigel on ice.

-

Dilute Matrigel with cold, serum-free medium.

-

Coat the top of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30-60 minutes.

-

-

Cell Preparation:

-

Culture cancer cells to ~70-80% confluency.

-

Starve cells in serum-free medium for 12-24 hours.

-

Harvest cells and resuspend them in serum-free medium at a desired concentration (e.g., 5 x 10⁴ cells/mL).

-

Pre-treat the cell suspension with the AXL inhibitor or vehicle control for a specified time.

-

-

Invasion Assay:

-

Add chemoattractant medium to the lower wells of the companion plate.

-

Add the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Incubate at 37°C, 5% CO₂ for 20-48 hours (time should be optimized for the specific cell line).

-

-

Staining and Quantification:

-

After incubation, carefully remove the medium from the inserts.

-

Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.

-

Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet for 10-20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of stained, invaded cells in several fields of view under a microscope. Alternatively, the stain can be eluted and absorbance measured on a plate reader.

-

Co-culture of Cancer Cells and Macrophages

This protocol, based on transwell co-culture systems, allows for the study of paracrine signaling between cancer cells and macrophages in the context of AXL function.[6][10]

Materials:

-

THP-1 human monocytic cell line

-

Cancer cell line of interest

-

RPMI-1640 medium

-

PMA (Phorbol 12-myristate 13-acetate) for macrophage differentiation

-

LPS and IFN-γ for M1 polarization (optional)

-

IL-4 and IL-13 for M2 polarization (optional)

-

Transwell inserts (e.g., 0.4 µm pore size) and companion plates

-

AXL inhibitor, Gas6, or other treatment reagents

Procedure:

-

Macrophage Differentiation:

-

Seed THP-1 monocytes into transwell inserts.

-

Differentiate THP-1 cells into M0 macrophages by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

-

After differentiation, wash the cells and rest them in fresh medium without PMA for 24 hours.

-

(Optional) Polarize M0 macrophages to M1 (with LPS and IFN-γ) or M2 (with IL-4 and IL-13) phenotypes if desired.

-

-

Co-culture Setup:

-

Seed the cancer cell line in the lower wells of the companion plate and allow them to adhere.

-

Once adhered, replace the medium in the lower wells with fresh culture medium (e.g., low serum).

-

Place the transwell inserts containing the differentiated macrophages into the wells with the cancer cells.

-

-

Treatment and Incubation:

-

Add the AXL inhibitor or other treatment compounds to either the upper or lower chamber, depending on the experimental design.

-

Co-culture the cells for a specified period (e.g., 48-72 hours).

-

-

Analysis:

-

After co-culture, cells from both chambers can be harvested for analysis.

-

Cancer Cells: Analyze for changes in proliferation, migration, invasion, or gene/protein expression (e.g., EMT markers).

-

Macrophages: Analyze for changes in phenotype (e.g., M1/M2 markers by flow cytometry or qRT-PCR) or cytokine secretion (by ELISA of the conditioned medium).

-

Mandatory Visualization

Diagrams for key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

AXL Signaling Pathway

Caption: AXL signaling cascade upon Gas6 binding.

AXL in the Tumor Microenvironment

Caption: AXL-mediated interactions in the TME.

Experimental Workflow: AXL Knockdown and Invasion Assay

Caption: Workflow for AXL knockdown and invasion assay.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Expression of AXL in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. Preclinical validation of AXL receptor as a target for antibody-based pancreatic cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. corning.com [corning.com]

- 6. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The Receptor Tyrosine Kinase AXL in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression of Axl and its prognostic significance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. Analysis of Tumor Heterogeneity Through AXL Activation in Primary Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. corning.com [corning.com]

- 17. AXL Knock-Out in SNU475 Hepatocellular Carcinoma Cells Provides Evidence for Lethal Effect Associated with G2 Arrest and Polyploidization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. file.elabscience.com [file.elabscience.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Arcus Biosciences reports preclinical data on AXL inhibitors for cancer | BioWorld [bioworld.com]

- 23. researchgate.net [researchgate.net]

- 24. Immunohistochemistry staining [bio-protocol.org]

Axl-IN-11: An In-Depth Technical Guide to a Novel Axl Kinase Inhibitor for Cancer Research

An important note on the scope of this document: Initial research revealed that while "Axl-IN-11" is cited as a potent Axl inhibitor originating from patent literature, comprehensive, publicly available scientific data regarding its specific biological activity, and detailed experimental protocols are scarce. To provide a thorough and actionable technical guide that meets the core requirements of presenting robust quantitative data and detailed methodologies, this document will focus on the well-characterized and clinically evaluated Axl inhibitor, R428 (Bemcentinib) . The principles, experimental setups, and data interpretation detailed herein are broadly applicable to the preclinical evaluation of novel Axl inhibitors like this compound.

Introduction to Axl and its Role in Cancer

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptors.[1] Under normal physiological conditions, AXL is involved in processes such as the clearance of apoptotic cells and the modulation of innate immune responses.[1] However, its overexpression and aberrant signaling have been implicated in the progression of numerous cancers, including breast, lung, and pancreatic cancer, as well as acute myeloid leukemia (AML).[2][3]

Activation of AXL, primarily through its ligand Gas6 (Growth arrest-specific 6), triggers a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB.[4] This signaling promotes several hallmarks of cancer:

-

Proliferation and Survival: AXL signaling enhances cancer cell growth and protects against apoptosis.[4]

-

Metastasis: It promotes epithelial-to-mesenchymal transition (EMT), increasing cell motility and invasion.[4][5]

-

Drug Resistance: AXL is a key mediator of resistance to a variety of cancer therapies, including chemotherapy, targeted therapies, and immunotherapy.[6]

-

Immune Evasion: AXL signaling contributes to an immunosuppressive tumor microenvironment.[3]

Given its multifaceted role in tumorigenesis, AXL has emerged as a compelling therapeutic target in oncology.

R428 (Bemcentinib): A Selective AXL Inhibitor

R428, also known as Bemcentinib, is a potent and selective, orally bioavailable small-molecule inhibitor of AXL kinase.[3][7] It binds to the ATP-binding site within the intracellular kinase domain of AXL, thereby blocking its autophosphorylation and subsequent downstream signaling.[3][8] R428 has demonstrated significant anti-tumor activity in a range of preclinical cancer models and is currently being evaluated in multiple clinical trials.[9][10]

Mechanism of Action

The primary mechanism of action of R428 is the competitive inhibition of ATP binding to the AXL kinase domain. This prevents the transfer of phosphate groups to tyrosine residues on AXL and other substrate proteins, effectively abrogating the signaling cascade.

Quantitative Data for R428 (Bemcentinib)

The following tables summarize key quantitative data for R428, providing insights into its potency, selectivity, and efficacy.

In Vitro Potency and Selectivity

| Target | IC50 (nM) | Assay Type | Notes |

| AXL | 14 | Biochemical Assay | Highly potent inhibition of the primary target.[7][11] |

| Mer | >700 | Cell-based Assay | Over 50-fold selectivity against the related TAM family kinase Mer.[11] |

| Tyro3 | >1400 | Cell-based Assay | Over 100-fold selectivity against the related TAM family kinase Tyro3.[11] |

| Abl | >1400 | Cell-based Assay | Over 100-fold selectivity against the non-receptor tyrosine kinase Abl.[7][11] |

| EGFR | >1400 | Cell-based Assay | High selectivity against the Epidermal Growth Factor Receptor.[5][7] |

| HER2 | >1400 | Cell-based Assay | High selectivity against Human Epidermal growth factor Receptor 2.[5][7] |

| PDGFRβ | >1400 | Cell-based Assay | High selectivity against Platelet-Derived Growth Factor Receptor Beta.[5][7] |

Table 1: Kinase Inhibitory Potency and Selectivity of R428.

Cellular Activity

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Notes |

| H1299 | Non-Small Cell Lung Carcinoma | ~4 | MTT Assay (48h) | Demonstrates growth inhibition in a cell line with constitutively active Axl.[9][12] |

| CE81T | Esophageal Squamous Cell Carcinoma | 1.98 | Cell Viability (72h) | Shows efficacy in esophageal cancer cells.[12] |

| MDA-MB-231 | Triple-Negative Breast Cancer | N/A | Invasion Assay | Dose-dependently suppressed invasion; did not strongly inhibit proliferation in 2D culture.[4][5] |

| 4T1 | Murine Breast Cancer | N/A | Invasion Assay | Dose-dependently suppressed invasion; modest reduction in survival in low serum.[4][5] |

| Primary CLL B cells | Chronic Lymphocytic Leukemia | ~2.0 | Cell Viability (24h) | Shows efficacy in primary patient-derived leukemia cells.[7] |

Table 2: In Vitro Cellular Activity of R428 in Various Cancer Cell Lines.

In Vivo Efficacy and Pharmacokinetics

| Cancer Model | Dosing Regimen | Key Findings |

| MDA-MB-231 Intracardiac Metastasis Model | 125 mg/kg, p.o., twice daily for 24 days | Significantly blocked metastasis development.[4] |

| 4T1 Orthotopic Breast Cancer Model | 75 mg/kg/day or 25 mg/kg twice daily, p.o. | Extended median survival from 52 days to >80 days; reduced metastatic burden.[2] |

| 4T1 Orthotopic Model (Combination) | R428 + Cisplatin (1.2 mg/kg weekly) | Synergistically blocked liver micrometastasis.[5] |

| Renal Cell Carcinoma Orthotopic Model | 50 mg/kg, p.o., every 12 hours | Showed anti-tumor activity.[13] |

| Esophageal Squamous Cell Carcinoma Xenograft | 50 mg/kg/day, i.p. | Significantly inhibited tumor growth compared to vehicle.[14] |

Table 3: Summary of In Vivo Efficacy of R428 in Preclinical Models.

| Species | Dose (mg/kg, p.o.) | Half-life (hours) |

| Mouse | 25 | 4 |

| Mouse | 75 | 13 |

Table 4: Pharmacokinetic Parameters of R428 in Mice. [4]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize Axl inhibitors like R428.

AXL Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant AXL kinase.

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant AXL kinase, kinase assay buffer, ATP, and a suitable substrate (e.g., IRS1-tide) at their optimal concentrations. Prepare serial dilutions of R428 (or the test compound) in DMSO, then dilute further in kinase buffer.

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the serially diluted R428, and the recombinant AXL enzyme.

-

Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 40-60 minutes) to allow for substrate phosphorylation.

-

Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a commercial kit such as the ADP-Glo™ Kinase Assay.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each R428 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the effect of R428 on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., H1299) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of R428 (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[15]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blotting for AXL Phosphorylation

This method is used to confirm that R428 inhibits AXL signaling within the cell by detecting the phosphorylation status of AXL.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or MDA-MB-231) and, if necessary, starve them in low-serum media to reduce basal signaling.[5][16] Pre-incubate the cells with different concentrations of R428 for a set time (e.g., 1-2 hours).

-

Stimulation: Stimulate AXL phosphorylation by adding its ligand, Gas6, for a short period (e.g., 5-15 minutes).[5]

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated AXL (p-AXL, e.g., at Tyr821).[5][17]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AXL and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[16]

In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of R428 in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously or orthotopically implant human cancer cells (e.g., MDA-MB-231) into immunodeficient mice (e.g., nude or SCID mice).[5][13]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization: Randomize the mice into treatment groups (e.g., vehicle control and R428-treated group).

-

Treatment Administration: Administer R428 orally (p.o.) at a predetermined dose and schedule (e.g., 50 mg/kg, twice daily).[13]

-

Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Also, monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice, and excise and weigh the tumors. Tissues can be collected for further analysis (e.g., immunohistochemistry, western blotting).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the control and treated groups to determine the anti-tumor efficacy of R428.

Conclusion

R428 (Bemcentinib) is a potent and selective AXL inhibitor that has demonstrated significant anti-cancer activity in a wide range of preclinical models. Its ability to inhibit tumor cell migration, invasion, and metastasis, as well as to overcome drug resistance, underscores the therapeutic potential of targeting the AXL signaling pathway. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to evaluate novel Axl inhibitors and further explore the role of AXL in cancer biology. While specific data for this compound remains limited in the public domain, the methodologies outlined here are directly applicable to its characterization and can serve as a roadmap for its preclinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bemcentinib - Wikipedia [en.wikipedia.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Bemcentinib | C30H34N8 | CID 46215462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BerGenBio begins Phase IIa portion of bemcentinib trial for NSCLC [clinicaltrialsarena.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glpbio.com [glpbio.com]

- 13. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 14. Frontiers | Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC) [frontiersin.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. researchgate.net [researchgate.net]

AXL as a Therapeutic Target: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, has emerged as a critical player in cancer progression, metastasis, and the development of therapeutic resistance.[1][2][3] Initially identified as an oncogene in chronic myelogenous leukemia, aberrant AXL signaling is now implicated in a wide array of solid and hematological malignancies, often correlating with a poor prognosis for patients.[1][2] This guide provides a comprehensive overview of AXL as a therapeutic target, detailing its signaling pathways, role in disease, and the current landscape of inhibitory strategies. It is designed to be a valuable resource for researchers and drug development professionals actively investigating AXL-targeted therapies.

The AXL Signaling Pathway

AXL is a transmembrane receptor composed of an extracellular domain featuring two immunoglobulin-like (IgL) and two fibronectin type III (FNIII) domains, a transmembrane segment, and an intracellular tyrosine kinase domain.[3][4] The primary ligand for AXL is the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).[1][4]

The canonical activation of AXL occurs when Gas6 binds to the extracellular domain, inducing receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][5] This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of multiple pro-tumorigenic pathways, including:

-

PI3K/Akt/mTOR Pathway: Promotes cell survival, proliferation, and growth.[1][6]

-

MEK/ERK (MAPK) Pathway: Drives cell proliferation and differentiation.[1][6]

-

NF-κB Pathway: Regulates inflammation, cell survival, and immune responses.[1][7]

-

JAK/STAT Pathway: Involved in cell proliferation, differentiation, and survival.[1][7]

Beyond ligand-dependent activation, AXL can also be activated through ligand-independent mechanisms, such as heterodimerization with other receptor tyrosine kinases like EGFR and HER2, or through overexpression.[7][8]

Role of AXL in Cancer

Tumor Progression and Metastasis

Elevated AXL expression is a hallmark of numerous cancers, including but not limited to, lung, breast, pancreatic, ovarian, and colon cancers.[1] AXL signaling promotes several key aspects of cancer progression:

-

Proliferation and Survival: Activation of the PI3K/Akt and JAK/STAT pathways by AXL signaling directly contributes to increased cancer cell proliferation and evasion of apoptosis.[3][9]

-

Invasion and Migration: AXL plays a crucial role in the epithelial-to-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.[9] Downregulation of AXL has been shown to reverse EMT, highlighting its importance in this process.

-

Angiogenesis: AXL is expressed on endothelial cells and its activation can promote the formation of new blood vessels, which is essential for tumor growth and metastasis.

Therapeutic Resistance

A significant body of evidence has established AXL as a key mediator of acquired resistance to a wide range of cancer therapies, including chemotherapy, targeted therapies (e.g., EGFR and BRAF inhibitors), and immunotherapy. The mechanisms by which AXL drives drug resistance are multifaceted and include:

-

Bypass Signaling: Upregulation of AXL can provide an alternative survival pathway for cancer cells when their primary growth-promoting pathway is inhibited by a targeted therapy.[10][11]

-

EMT-Mediated Resistance: The induction of EMT by AXL signaling can render cancer cells less sensitive to various treatments.[12]

-

Immune Evasion: AXL signaling can contribute to an immunosuppressive tumor microenvironment by modulating the function of immune cells such as macrophages and dendritic cells, thereby helping cancer cells evade immune surveillance.[4]

Therapeutic Strategies Targeting AXL

The central role of AXL in cancer has spurred the development of various therapeutic strategies aimed at inhibiting its function. These can be broadly categorized as small molecule inhibitors, monoclonal antibodies, and antibody-drug conjugates.

Small Molecule Tyrosine Kinase Inhibitors (TKIs)

These inhibitors typically target the ATP-binding site of the AXL kinase domain, preventing its activation and downstream signaling. They can be further classified based on their selectivity.

| Inhibitor | Type | AXL IC50 (nM) | Other Key Targets (IC50, nM) |

| Bemcentinib (BGB324/R428) | Selective AXL inhibitor | 14 | Mer (~700-1400), Tyro3 (~700-1400), Abl (>1400) |

| Gilteritinib (ASP2215) | Dual FLT3/AXL inhibitor | 0.73 | FLT3 (0.29) |

| Cabozantinib (XL184) | Multi-kinase inhibitor | 7 | VEGFR2 (0.035), MET (1.3), RET (4), KIT (4.6), FLT3 (11.3), TIE2 (14.3) |

| Sitravatinib (MGCD516) | Multi-kinase inhibitor | 1.5 | MER (2), VEGFR1/2/3 (6/5/2), KIT (6), FLT3 (8), DDR1/2 (29/0.5), TRKA/B (5/9) |

| Merestinib (LY2801653) | Multi-kinase inhibitor | 2 | MET (Ki=2), MST1R (11), MERTK (10), FLT3 (7), DDR1/2 (0.1/7) |

| Glesatinib (MGCD265) | Multi-kinase inhibitor | <75 | MET (19) |

| Sunitinib | Multi-kinase inhibitor | 259 | VEGFRs, PDGFRs, KIT, FLT3, RET |

| Foretinib | Multi-kinase inhibitor | - | MET, VEGFRs |

| Dubermatinib (TP-0903) | Selective AXL inhibitor | 27 | JAK2, ALK, ABL1, VEGFR2 |

| ONO-7475 | Dual AXL/MER inhibitor | 0.7 | MER (1.0) |

| INCB081776 | Dual AXL/MER inhibitor | 0.61 | MER (3.17) |

IC50 values can vary depending on the assay conditions.

Monoclonal Antibodies (mAbs)

Monoclonal antibodies targeting the extracellular domain of AXL can inhibit its function through various mechanisms, including blocking ligand binding, inducing receptor internalization and degradation, and mediating antibody-dependent cell-mediated cytotoxicity (ADCC).

| Antibody | Mechanism |

| YW327.6S2 | Inhibits receptor activation and downstream signaling.[10] |

Antibody-Drug Conjugates (ADCs)

ADCs consist of a monoclonal antibody linked to a potent cytotoxic agent. The antibody component directs the ADC to AXL-expressing tumor cells, where the cytotoxic payload is internalized and released, leading to targeted cell killing.

| ADC | Payload |

| Enapotamab vedotin (AXL-107-MMAE) | Monomethyl auristatin E (MMAE) |

| ADCT-601 (Mipasetamab uzoptirine) | Pyrrolobenzodiazepine (PBD) dimer |

Preclinical and Clinical Data Highlights

Numerous preclinical studies have demonstrated the efficacy of AXL inhibitors in reducing tumor growth, metastasis, and overcoming drug resistance in various cancer models.[10]

-

Bemcentinib has shown promise in combination with immunotherapy, particularly in non-small cell lung cancer (NSCLC) patients with AXL-positive tumors.[13] In a phase II trial with pembrolizumab in advanced NSCLC, the overall response rate (ORR) was 26% in all patients and 38% in those with AXL-positive tumors.[13]

-

Gilteritinib is approved for the treatment of relapsed or refractory FLT3-mutated acute myeloid leukemia (AML), where AXL overexpression is a known resistance mechanism to FLT3 inhibitors.[8]

-

Enapotamab vedotin has demonstrated significant single-agent antitumor activity in preclinical models of NSCLC, with tumor regression or stasis observed in 28% of patient-derived xenograft (PDX) models.[14]

-

ADCT-601 has shown potent and durable antitumor activity in a variety of human cancer xenograft models, including those with heterogeneous AXL expression.[15]

Key Experimental Protocols

Western Blot for AXL Phosphorylation

This protocol is used to detect the activation state of AXL by measuring its phosphorylation.

-

Cell Lysis:

-

Culture cells to the desired confluency and treat with inhibitors or stimuli as required.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated AXL (e.g., anti-pAXL Tyr779) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Strip the membrane and re-probe for total AXL and a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

MTT Cell Proliferation Assay

This colorimetric assay measures cell viability and proliferation based on the metabolic activity of the cells.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

-

Treatment:

-

Treat cells with various concentrations of the AXL inhibitor or control vehicle.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Incubate on a shaker for 15 minutes at room temperature to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control-treated cells.

-

Boyden Chamber Cell Invasion Assay

This assay assesses the invasive potential of cancer cells through a basement membrane matrix.[1]

-

Chamber Preparation:

-

Rehydrate Matrigel-coated Boyden chamber inserts (typically with 8 µm pores) with serum-free medium.

-

-

Cell Preparation:

-

Harvest and resuspend cancer cells in serum-free medium.

-

-

Assay Setup:

-

Add a chemoattractant (e.g., serum-containing medium or Gas6) to the lower chamber.

-

Add the cell suspension to the upper chamber (the insert).

-

Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

-

Analysis:

-

Remove non-invading cells from the top of the insert with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane.

-

Count the number of stained cells in multiple fields of view under a microscope.

-

Alternatively, eluted the stain and measure the absorbance for a more quantitative readout.

-

Conclusion

AXL represents a compelling therapeutic target in oncology due to its multifaceted role in driving tumor progression, metastasis, and drug resistance. A variety of therapeutic agents targeting AXL, including small molecule inhibitors, monoclonal antibodies, and antibody-drug conjugates, are currently in preclinical and clinical development, with some showing encouraging results.[14] The successful clinical implementation of AXL-targeted therapies will likely depend on the identification of predictive biomarkers to select patients who are most likely to benefit, as well as the development of rational combination strategies to overcome resistance and enhance efficacy. This guide provides a foundational understanding of AXL biology and the current state of AXL-targeted drug development to aid researchers in this critical endeavor.

References

- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. AXL Kinase Enzyme System Application Note [promega.sg]

- 6. Cell biology assays -Invasion & metastasis -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. 2.2. Immunohistochemical staining and scoring [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. AXL Kinase Enzyme System [worldwide.promega.com]

- 15. aacrjournals.org [aacrjournals.org]

A Technical Guide to Targeting the Axl Receptor in Epithelial-Mesenchymal Transition: The Role of Potent Inhibitors like Axl-IN-11

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Axl receptor tyrosine kinase is a critical mediator of aggressive tumor biology, driving processes such as proliferation, survival, metastasis, and therapeutic resistance. A key mechanism through which Axl exerts its oncogenic function is by promoting the epithelial-mesenchymal transition (EMT), a cellular program that endows cancer cells with migratory and invasive capabilities. Consequently, Axl has emerged as a high-value therapeutic target. Small molecule inhibitors, such as the potent Axl-IN-11, represent a promising strategy to counteract Axl-driven pathology. This technical guide provides an in-depth overview of the Axl-EMT axis, detailing the underlying signaling pathways, the effects of Axl inhibition on the EMT phenotype, and comprehensive protocols for evaluating inhibitor efficacy. While specific public data on this compound is limited, this paper draws upon extensive research of other well-characterized Axl inhibitors to present a complete picture of this therapeutic approach.

Introduction: The Axl Receptor and Epithelial-Mesenchymal Transition (EMT)

The Axl receptor is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs).[1] Its activation, typically through its ligand Gas6 (Growth arrest-specific 6), triggers a cascade of downstream signaling events that regulate cell survival, proliferation, migration, and adhesion.[1] In oncology, Axl overexpression is frequently observed in numerous aggressive cancers and is strongly correlated with poor prognosis and metastasis.[2]

A primary mechanism linking Axl to cancer progression is its role as a potent inducer and stabilizer of the Epithelial-Mesenchymal Transition (EMT) . EMT is a biological process where epithelial cells, which are typically stationary and adhere to one another, undergo biochemical changes to assume a mesenchymal phenotype.[3] This transition is characterized by:

-

Loss of epithelial markers: Downregulation of proteins like E-cadherin, which is crucial for cell-cell adhesion.[3]

-

Gain of mesenchymal markers: Upregulation of proteins such as N-cadherin, Vimentin, and Fibronectin, which promote motility and invasion.[3]

-

Activation of EMT-inducing transcription factors: Increased expression of Snail, Slug, Twist, and ZEB1.[4]

This phenotypic switch allows tumor cells to break away from the primary tumor, invade surrounding tissues, and metastasize to distant organs.[2] Studies have consistently shown that elevated Axl expression is strongly associated with a mesenchymal phenotype in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[3][5] Inhibition of Axl has been demonstrated to reverse the EMT process, restoring an epithelial-like state and reducing the invasive capacity of cancer cells.[3]

Axl Signaling Pathways Driving EMT

Upon binding of its ligand Gas6, Axl dimerizes and undergoes autophosphorylation on tyrosine residues within its intracellular kinase domain. This activation creates docking sites for adaptor proteins, initiating several downstream signaling cascades that collectively promote the mesenchymal state.

The primary pathways implicated in Axl-driven EMT include:

-

PI3K/AKT Pathway: This is a central pro-survival pathway. Activated Axl recruits and phosphorylates the p85 subunit of Phosphoinositide 3-kinase (PI3K), leading to the activation of AKT. AKT, in turn, promotes cell survival by inactivating pro-apoptotic proteins and activates mTOR, a key regulator of cell growth and proliferation.

-

MAPK/ERK Pathway: The Axl-Grb2-SOS complex activates RAS, which triggers the RAF-MEK-ERK signaling cascade. The MAPK/ERK pathway is heavily involved in regulating gene expression related to cell proliferation, differentiation, and migration.

-

NF-κB Pathway: Axl signaling can lead to the activation of the NF-κB transcription factor, which controls the expression of genes involved in inflammation, cell survival, and EMT.[1]

These pathways converge on the activation of EMT-inducing transcription factors (e.g., Snail, Slug, Twist), which directly repress the expression of epithelial genes like E-cadherin and activate the expression of mesenchymal genes.

This compound and Other Axl Inhibitors

This compound is described as a potent Axl inhibitor with potential applications in treating proliferative and inflammatory diseases. While detailed peer-reviewed studies on this compound are not widely available, its role as a targeted inhibitor allows us to infer its mechanism based on the extensive research conducted on other selective Axl inhibitors. These inhibitors function by competing with ATP for the binding site in the Axl kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.

Quantitative Efficacy of Axl Inhibitors

The potency of Axl inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), both in cell-free biochemical assays and in cell-based proliferation or phosphorylation assays. Lower IC50 values indicate higher potency. The table below summarizes reported IC50 values for several well-characterized Axl inhibitors.

| Inhibitor | Type | Biochemical IC50 (Axl) | Cell-Based IC50 | Cell Line / Notes | Citation(s) |

| Bemcentinib (R428/BGB324) | Selective Axl Inhibitor | 14 nM | ~4 µM (proliferation) | H1299 (NSCLC) | [6][7][8] |

| Cabozantinib (XL184) | Multi-kinase Inhibitor | 7 nM | 4.61 µM (proliferation) | CE81T (ESCC) | [9] |

| TP-0903 | Selective Axl Inhibitor | 0.42 nM | ~25 nM (pAxl) | SKBR3R (Breast Cancer) | [10] |

| SGI-7079 | Axl/Mer Inhibitor | 12 nM | ~1 µM (proliferation) | H1299 (NSCLC) | [11] |

Reversal of the EMT Phenotype by Axl Inhibition

Targeting Axl with a potent inhibitor like this compound is expected to reverse the EMT phenotype by blocking the signaling pathways that sustain it. This leads to a mesenchymal-to-epithelial transition (MET), characterized by:

-

Upregulation of E-cadherin and its proper localization to cell-cell junctions, restoring cellular adhesion.[3]

-

Downregulation of mesenchymal markers like N-cadherin and Vimentin.[3]

-

Suppression of EMT transcription factors such as Snail, Slug, and ZEB1.[4]

Functionally, this reversal leads to a significant reduction in the migratory and invasive potential of cancer cells.[12][13]

Data on Functional Reversal of EMT

The functional consequences of Axl inhibition can be quantified through various in vitro assays. Treatment with Axl inhibitors consistently leads to a marked decrease in the ability of mesenchymal cancer cells to migrate and invade through extracellular matrix barriers.

| Cell Line | Cancer Type | Treatment | Assay Type | Result | Citation(s) |

| IgR3, WM852 | Melanoma | R428 (1 µM) | Transwell Invasion | Significant reduction in invaded cells | [12][13] |

| HCC1806 | Breast (TNBC) | Axl shRNA | Transwell Invasion | Significantly decreased invasion | [4] |

| U87-MG | Glioblastoma | Axl-DN* | Transwell Invasion | 62-79% inhibition of invasion | [14] |

| SKBR3R | Breast Cancer | Axl siRNA | Transwell Migration | Significant reduction in migration | [10] |

| Axl-DN refers to a dominant-negative form of Axl used to inhibit signaling. |

Key Experimental Protocols

To assess the efficacy of an Axl inhibitor like this compound on EMT, a series of standard molecular and cell biology assays are required.

Western Blotting for EMT Marker Expression

This technique is used to quantify changes in the protein levels of epithelial and mesenchymal markers following inhibitor treatment.

1. Sample Preparation:

-

Culture mesenchymal cancer cells to 70-80% confluency.

-

Treat cells with the Axl inhibitor (e.g., this compound at various concentrations) or vehicle control (e.g., DMSO) for 24-72 hours.

-

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

2. Gel Electrophoresis:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto an 8-12% SDS-PAGE gel and run until adequate separation is achieved.

3. Protein Transfer:

-

Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

4. Blocking and Antibody Incubation:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane with primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-Axl, anti-pAxl, anti-β-actin) overnight at 4°C with gentle agitation.[15]

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

5. Detection:

-

Wash the membrane 3x with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

-

Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for Cellular Morphology and Protein Localization

This method visualizes the subcellular localization of EMT markers and changes in cell morphology.

1. Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips or chamber slides and allow them to adhere.[16]

-

Treat with the Axl inhibitor or vehicle control as described for Western blotting.

2. Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[17][18]

-

Wash 3x with PBS.

-

Permeabilize cells with 0.25-0.5% Triton X-100 in PBS for 10-15 minutes.[17][18]

3. Blocking and Staining:

-

Wash 3x with PBS.

-

Block with 1-5% BSA in PBST for 1 hour to prevent non-specific antibody binding.[18]

-

Incubate with primary antibodies (e.g., anti-E-cadherin, anti-Vimentin) diluted in blocking buffer overnight at 4°C in a humidified chamber.[17]

-

Wash 3x with PBST.

-

Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) for 1 hour at room temperature, protected from light.

-

(Optional) Counterstain nuclei with DAPI for 5 minutes.[17]

4. Mounting and Imaging:

-

Wash 3x with PBST and once with PBS.

-

Mount the coverslip onto a glass slide using an anti-fade mounting medium.[16]

-

Image using a confocal or fluorescence microscope. Look for E-cadherin signal at cell-cell junctions (epithelial) versus diffuse cytoplasmic or absent signal (mesenchymal), and filamentous vimentin structures (mesenchymal).

Transwell Migration and Invasion Assays

These assays quantify the functional ability of cells to move across a porous membrane (migration) or through an extracellular matrix barrier (invasion).[19]

1. Chamber Preparation:

-

Rehydrate Transwell inserts (typically 8 µm pore size) with serum-free media.[20]

-

For invasion assays only: Coat the top of the membrane with a thin layer of Matrigel or a similar basement membrane extract and allow it to solidify.[13]

2. Cell Seeding:

-

Starve cells in serum-free medium for 12-24 hours.

-

Resuspend cells in serum-free medium and seed 5x10⁴ to 1x10⁵ cells into the upper chamber of the Transwell insert.

-

Add the Axl inhibitor or vehicle control to the cell suspension in the upper chamber.

3. Assay Execution:

-

Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).[19][20]

-

Incubate the plate for 12-48 hours, allowing cells to migrate/invade toward the chemoattractant.

4. Staining and Quantification:

-

Remove the inserts from the plate. Using a cotton swab, gently wipe away the non-migratory cells from the top surface of the membrane.[19][21]

-

Fix the cells on the bottom surface of the membrane with methanol or PFA for 10-20 minutes.[20][22]

-

Stain the migrated/invaded cells with 0.2% Crystal Violet for 5-10 minutes.[19]

-

Wash the membrane to remove excess stain.

-

Count the stained cells in several random fields of view under a microscope. The reduction in the number of cells in the inhibitor-treated group compared to the control indicates the efficacy of the compound in blocking migration and invasion.

Conclusion and Future Directions

The Axl receptor tyrosine kinase is a validated and compelling target in oncology due to its central role in driving epithelial-mesenchymal transition, a key process in tumor invasion and metastasis. Potent and selective small molecule inhibitors, exemplified by compounds like this compound and Bemcentinib, effectively block Axl-mediated signaling. This inhibition leads to a reversal of the mesenchymal phenotype, characterized by the re-expression of epithelial markers and a dramatic reduction in the invasive capabilities of cancer cells.